Endothelin 3

Receptor pharmacology ETA/ETB selectivity Binding affinity

Endothelin-3 (ET-3) is the only endothelin isoform with >10,000-fold selectivity for ETB over ETA receptors, making it indispensable for studies requiring functional discrimination between endothelin receptor subtypes. Unlike ET-1 or ET-2—balanced ETA/ETB agonists—ET-3 uniquely enables ETB-selective signaling without ETA confounding. Furthermore, ET-3 is the sole endothelin critical for neural crest cell migration and enteric nervous system development; mutations in EDN3 cause Hirschsprung disease. Substituting ET-3 with ET-1 or synthetic ETB agonists like IRL-1620 or BQ-3020 yields fundamentally different results. Procure high-purity ET-3 to ensure biologically relevant, reproducible data.

Molecular Formula C121H168N26O33S4
Molecular Weight 2643.1 g/mol
CAS No. 117399-93-6
Cat. No. B549978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin 3
CAS117399-93-6
SynonymsEndothelin 3 (Rat,Human)
Molecular FormulaC121H168N26O33S4
Molecular Weight2643.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N
InChIInChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180)/t62-,63-,64?,65?,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,96-,97-,98-,99-,100-/m0/s1
InChIKeyOQGZWNZGVYLIFX-XKIQDWPYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin-3 (CAS 117399-93-6): Baseline Characteristics and Receptor Selectivity Profile for Scientific Procurement


Endothelin-3 (ET-3) is an endogenous 21-amino acid vasoactive peptide belonging to the endothelin family, along with Endothelin-1 (ET-1) and Endothelin-2 (ET-2). Unlike ET-1 and ET-2, which activate both ETA and ETB G-protein-coupled receptors with similar high affinity, ET-3 exhibits markedly lower affinity for the ETA receptor while retaining high affinity for the ETB receptor . This differential selectivity profile underlies its distinct pharmacological and developmental roles, making ET-3 the preferred endogenous ligand for studies requiring functional discrimination between ETA- and ETB-mediated pathways. ET-3 is critical for neural crest cell migration and enteric nervous system development, with mutations in the EDN3 gene causally linked to Hirschsprung disease [1].

Why Endothelin-3 (CAS 117399-93-6) Cannot Be Replaced by Other Endothelin Isoforms: Procurement Risk Analysis


Simple substitution of Endothelin-3 with Endothelin-1 or Endothelin-2 will yield fundamentally different experimental outcomes due to profound differences in ETA receptor affinity and tissue-specific potency profiles. While ET-1 and ET-2 act as balanced, high-affinity agonists at both ETA and ETB receptors, ET-3 behaves as an ETB-preferring ligand with approximately 10,000-fold lower affinity for the ETA receptor [1]. This selectivity is not merely quantitative; in certain tissues such as the renal papilla, the potency hierarchy is reversed, with ET-3 being significantly more potent than ET-1 [2]. Furthermore, ET-3 exerts unique developmental functions—promoting enteric neural crest cell migration and proliferation—that are not shared by the other isoforms [3]. Substituting ET-3 with ET-1 or commercially available selective ETB agonists such as IRL-1620 or BQ-3020 will therefore confound data interpretation in systems where the natural ligand's mixed but biased signalling profile is biologically relevant.

Quantitative Differentiation Evidence for Endothelin-3 (CAS 117399-93-6) vs. Closest Analogs


ETA Receptor Binding Affinity: Endothelin-3 Exhibits ~10,000-Fold Lower Affinity for Recombinant ETA Receptors Relative to Endothelin-1

In head-to-head competitive binding experiments using recombinant bovine ETA receptors, the apparent Kd of Endothelin-3 was determined to be approximately 50 nM, whereas Endothelin-1 exhibited a Kd of 5–7 pM under identical assay conditions. This represents an approximately 7,000- to 10,000-fold lower affinity of ET-3 for the ETA receptor [1]. The experiment further demonstrated that high-affinity ET-3 binding was sensitive to ETA-selective antagonists BQ-123 and FR139317 but insensitive to ETB-selective agonists, confirming that the measured interaction occurs at the ETA receptor [1].

Receptor pharmacology ETA/ETB selectivity Binding affinity

ETB Receptor-Mediated Vasorelaxation: IRL-1620 Is 14.6-Fold More Potent Than Endothelin-3 in Rat Basilar Artery

In the rat isolated basilar artery precontracted with prostaglandin F2α (3 µM), both ET-3 and the synthetic ETB-selective agonist IRL-1620 produced concentration-dependent relaxation. IRL-1620 was significantly more potent, with a pD2 (-log10EC50) of 10.002 ± 0.751, compared to 8.836 ± 0.415 for ET-3, yielding a 14.6-fold potency difference [1]. Critically, at concentrations above 10 nM, ET-3 also induced a contractile response that was absent with IRL-1620, indicating that ET-3 retains residual ETA-activating capacity at higher concentrations [1].

Cerebrovascular pharmacology ETB receptor Vasorelaxation assay

Vasoconstrictor Potency in Mesenteric Vasculature: Endothelin-3 Is ≥20-Fold Less Active Than Endothelin-1 in Both Arterial and Venous Sides

In the perfused rat mesenteric arterial and venous vasculature, Endothelin-3 was substantially less potent as a vasoconstrictor than Endothelin-1. Direct comparison demonstrated that ET-3 was at least 20 times less active than ET-1 on both the arterial and venous sides of the vasculature [1]. Furthermore, in arteries precontracted with methoxamine, ET-3 uniquely produced vasodilatation that was not blocked by the ETA-selective antagonist BQ-123, consistent with ETB-mediated relaxation [1]. This dual constrictor/dilator profile is a distinctive feature of ET-3 not observed with ET-1 in this preparation.

Systemic vasculature Vasoconstriction In vitro perfusion

Reversed Potency Hierarchy in Renal Papilla: Endothelin-3 Is 7.6-Fold More Potent Than Endothelin-1 in Stimulating Phosphatidylinositol Turnover

In [3H]inositol-labelled rat renal papillary tubule preparations, Endothelin-3 was more potent than Endothelin-1 in stimulating inositol phosphate accumulation, a reversal of the potency hierarchy observed in most other tissues. The EC50 value for ET-3, expressed as the negative logarithm, was 9.3 ± 0.13, compared to 8.42 ± 0.11 for ET-1 (mean ± S.E.M., n = 5 per group, P < 0.01) [1]. The affinity of sarafotoxin S6b was similar to ET-3 (9.2 ± 0.15). This tissue-specific potency inversion suggests that ET-3, rather than ET-1, may be the physiologically relevant agonist for papillary endothelin receptors [1].

Renal pharmacology Phosphatidylinositol turnover Tissue-specific signalling

Differential Receptor Regulation: High-Concentration ET-3 (100 nM) Uniquely Up-Regulates ETB Receptors and Induces Functional ETB Desensitization in Coronary Arteries

In organ-cultured rat coronary artery segments, co-incubation with ET-1 (1 nM) or ET-3 (100 nM) both induced further down-regulation of ETA receptor mRNA relative to culture alone. However, ET-3 at 100 nM uniquely produced up-regulation of ETB receptor mRNA and protein expression while simultaneously abolishing ETB receptor-mediated vasoconstriction—indicative of functional ETB desensitization [1]. This desensitizing effect was not observed with ET-3 at 1 nM, nor with ET-1 at any concentration tested, highlighting a concentration-dependent, ET-3-specific regulatory property [1].

Receptor regulation ETB desensitization Coronary artery organ culture

Enteric Neural Crest Cell Migration: Endothelin-3 (1 nM) Enhances ENCC Migration Distances in 3D Collagen Gel Assays—A Developmental Function Not Replicated by ET-1 or ET-2

In E11.5 mouse midgut explants embedded in 3D collagen gel, ET-3 at 1 nM significantly increased enteric neural crest cell (ENCC) migration distances compared to control, an effect comparable to that of GDNF at 10 ng/mL [1]. This pro-migratory action is mediated through EDNRB receptors and involves T-type Ca2+ channel activation, demonstrating a developmental signalling mechanism that is unique to the EDN3/EDNRB pathway [1]. Genetic ablation of EDN3 or EDNRB results in colonic aganglionosis (Hirschsprung disease), a phenotype that cannot be rescued by ET-1 or ET-2, as these isoforms do not activate the same developmental programme in ENCCs [1].

Enteric nervous system Neural crest migration Hirschsprung disease model

High-Confidence Application Scenarios for Endothelin-3 (CAS 117399-93-6) Derived from Quantitative Differentiation Evidence


ETB Receptor-Selective Pharmacological Studies in Vascular and Non-Vascular Tissues

[1] Desmarets J, et al. Biochem Biophys Res Commun. 1999;256(2):357-60. [2] Schilling L, et al. J Cereb Blood Flow Metab. 1995;15(4):699-705.

Renal Endothelin Physiology and Pathophysiology Research

[1] Woodcock EA, et al. Eur J Pharmacol. 1991;208(3):255-60.

Enteric Nervous System Development and Hirschsprung Disease Modelling

[1] Nature Communications. Nat Commun 17, 1370 (2026).

Endothelin Receptor Regulation and Desensitization Studies in Cardiovascular Models

[1] Skovsted GF, et al. Basic Clin Pharmacol Toxicol. 2015;117(5):297-305.

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